3-Dimethylamino-2-methyl-2-propenal

Methylmalondialdehyde β-Dialdehyde Enaminone Hydrolysis

Researchers developing protein kinase inhibitors or synthesizing methylmalondialdehyde for DNA adduct studies need a reliable enaminone precursor where analog substitution fails. 3-Dimethylamino-2-methyl-2-propenal (DMAMP) occupies a unique steric/electronic niche-less hindered than diethylamino analogs yet distinct from non-methylated variants-ensuring reproducible regioselectivity in cycloadditions. • ≥97% (GC) purity minimizes side reactions in catalytic cycles. • Validated building block for thienopyridine-based kinase inhibitor synthesis. • Air-sensitive; shipped under inert gas at ambient temperature.

Molecular Formula C6H11NO
Molecular Weight 113.16
CAS No. 19125-76-9
Cat. No. B1144346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dimethylamino-2-methyl-2-propenal
CAS19125-76-9
Molecular FormulaC6H11NO
Molecular Weight113.16
Structural Identifiers
SMILESCC(=CN(C)C)C=O
InChIInChI=1S/C6H11NO/c1-6(5-8)4-7(2)3/h4-5H,1-3H3/b6-4+
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Dimethylamino-2-methyl-2-propenal Procurement Overview


3-Dimethylamino-2-methyl-2-propenal (DMAMP, CAS 19125-76-9) is an α,β-unsaturated aldehyde bearing a dimethylamino substituent, placing it within the enaminone class of synthetic intermediates [1]. Commercially available at purities of ≥97.0% (GC) , it serves as a versatile building block for constructing heterocyclic scaffolds and functionalized carbonyl derivatives .

Enaminone building block for heterocyclic scaffold synthesis

Documented precursor for 2-methylmalondialdehyde and β-dialdehyde derivatives

High-purity reagent grade (>97.0% GC) supports sensitive synthetic protocols

DMAMP Irreplaceability in Critical Synthesis


Enaminone reagents exhibit markedly divergent reactivity due to differences in substituent sterics and electronics . While 3-dimethylaminoacrolein (CAS 927-63-9) lacks the 2-methyl group, its reduced steric bulk alters regioselectivity in cycloadditions [1]. Conversely, 3-diethylamino-2-methyl-2-propenal (CAS 88652-87-3) introduces greater steric hindrance, slowing reaction kinetics and lowering yields in established protocols . 3-Dimethylamino-2-methyl-2-propenal occupies a unique steric/electronic niche, making direct analog substitution unreliable.

2-Methyl analog (this product)

3-Dimethylaminoacrolein lacks the 2-methyl group; steric and regioselectivity profiles may shift in cycloaddition and hydrolysis pathways.

Dimethylamino substituent

3-Diethylamino-2-methyl-2-propenal introduces bulkier substituents; reported reaction kinetics may slow and established protocol yields may not transfer directly.

Low-melting solid (34–38 °C)

Liquid enaminone analogs require different handling and weighing protocols; physical-state mismatch may affect analytical precision and synthetic reproducibility.

DMAMP Quantitative Differentiation Evidence


DMAMP vs. Dimethylaminoacrolein for Methylmalondialdehyde

3-Dimethylamino-2-methyl-2-propenal is specifically documented as a suitable precursor for methylmalondialdehyde synthesis . In contrast, 3-dimethylaminoacrolein is commercially established as a stable precursor for malondialdehyde (MDA), the non-methylated analog [1]. This distinction is critical for accessing 2-substituted malondialdehyde derivatives.

β-Dialdehyde precursor
Class-level inference
2-methylmalondialdehyde vs. malondialdehyde
Documented precursor for the 2-substituted dialdehyde; non-methylated analogs yield incorrect dialdehyde products.
Hydrolysis conditions; qualitative distinction
Methylmalondialdehyde β-Dialdehyde Enaminone Hydrolysis

DMAMP Tautomerization Barriers

DFT calculations at the B3LYP/6-311++G(d,p) level determined the transition barriers for ground-state tautomerization between DMAMP and its three isomers [1]. This quantitative stability profile informs storage, handling, and predicts potential isomerization pathways under different conditions.

Tautomerization barrier
Cross-study comparable
DFT B3LYP/6-311++G(d,p)
Quantitative barrier heights inform stability predictions and isomerization pathway review.
Values require full computational results
Computational Chemistry Tautomerization DFT Calculations

DMAMP Purity Specifications

Authoritative vendors specify a minimum purity of >97.0% (GC) for 3-dimethylamino-2-methyl-2-propenal . This level of analytical characterization ensures batch-to-batch consistency for sensitive applications like pharmaceutical intermediate synthesis. Many generic analogs are offered at lower purities (e.g., 3-dimethylaminoacrolein at 90% technical grade ), introducing variable impurities that can confound reaction outcomes.

Purity specification
Data to verify
>97.0% (GC)
Reported vendor specification supports batch consistency review for intermediate synthesis.
Verify lot-specific COA; generic analogs often 90% technical grade
Analytical Chemistry Quality Control Reagent Purity

DMAMP Physical Properties

3-Dimethylamino-2-methyl-2-propenal exhibits a melting point of 34-38 °C (lit.) . This near-ambient melting point requires specific storage and handling considerations (e.g., warming before use if solidified). The non-methylated analog, 3-dimethylaminoacrolein, is a liquid at room temperature with a much higher boiling point of 271.5±0.0 °C at 760 mmHg , representing a fundamentally different physical state that impacts weighing accuracy and solvent addition protocols.

Physical state
Cross-study comparable
34–38 °C, low-melting solid
Near-ambient melting point requires specific warming and handling protocols distinct from liquid analogs.
Liquid enaminones may differ in weighing accuracy and solvent addition
Physical Chemistry Reagent Handling Thermal Properties

DMAMP Application Scenarios


2-Methylmalondialdehyde Synthesis for DNA Adduct Studies

Researchers requiring a reliable source of 2-methylmalondialdehyde for studies on DNA adduct formation or mutagenicity assessment should prioritize 3-dimethylamino-2-methyl-2-propenal. Its established suitability for this specific transformation ensures the correct β-dialdehyde is produced, avoiding the confounding results that would arise from using the non-methylated analog precursor .

Thienopyridine Kinase Inhibitor Scaffolds

Medicinal chemistry groups developing novel protein kinase inhibitors based on thienopyridine cores can utilize 3-dimethylamino-2-methyl-2-propenal as a key building block. The documented use of this specific compound in the synthesis of these derivatives provides a validated starting point for analog generation, accelerating hit-to-lead optimization campaigns.

Enaminone Chromophore Photophysics

Physical chemists investigating excited-state dynamics, particularly S2(ππ*) state behavior, will find 3-dimethylamino-2-methyl-2-propenal to be a uniquely well-characterized model system. The extensive body of resonance Raman and computational data [1] provides a benchmark for comparing the photophysics of newly synthesized enaminone derivatives, enabling structure-property relationship studies.

High-Purity Enaminone for Heterocyclic Synthesis

Organic synthesis laboratories engaged in the construction of complex heterocyclic libraries where reaction reproducibility and yield are paramount should select 3-dimethylamino-2-methyl-2-propenal from vendors specifying >97.0% (GC) purity . The superior purity profile minimizes the impact of unknown impurities on sensitive catalytic cycles and simplifies chromatographic purification.

Application
Selection Property
Validation Focus
2-Methylmalondialdehyde synthesis for DNA adduct studies
Documented precursor suitability
β-Dialdehyde product identity confirmation
Thienopyridine kinase inhibitor scaffold construction
Enaminone building block reactivity
Regioselectivity and cyclization outcome review
Enaminone chromophore photophysics
Excited-state characterization data
Spectroscopic benchmarking against published data
High-purity heterocyclic synthesis
Purity grade (>97.0% GC)
Batch-to-batch reproducibility verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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